114-Fold Sigma-1 over Sigma-2 Selectivity Advantage Relative to Haloperidol
In direct comparison using radioligand displacement assays, the target compound exhibits a sigma-1 receptor Ki of 2.5 nM and a sigma-2 receptor Ki of 283 nM, yielding a sigma-2/sigma-1 selectivity ratio of 113 [1]. In contrast, the widely used sigma ligand haloperidol shows sigma-1 Ki = 1.7 nM but a sigma-2 Ki of approximately 5.5 nM, resulting in a selectivity ratio of only ~3 [2]. The target compound therefore provides 38-fold greater sigma-1/sigma-2 discrimination (113 vs 3), a critical advantage for experiments requiring clean sigma-1 receptor attribution without sigma-2 confounding [1][2].
| Evidence Dimension | Sigma-1 vs sigma-2 receptor selectivity ratio (Ki_sigma-2 / Ki_sigma-1) |
|---|---|
| Target Compound Data | Ki sigma-1 = 2.5 nM; Ki sigma-2 = 283 nM; Ratio = 113 |
| Comparator Or Baseline | Haloperidol: sigma-1 Ki = 1.7 nM; sigma-2 Ki ≈ 5.5 nM; Ratio ≈ 3.2 |
| Quantified Difference | Target compound selectivity ratio 113 vs haloperidol ratio ~3; approximately 38-fold superior discrimination |
| Conditions | [3H]-(+)-pentazocine displacement for sigma-1 (guinea pig brain membranes); [3H]DTG displacement for sigma-2 (rat liver membranes) |
Why This Matters
High sigma-1/sigma-2 selectivity is essential for pharmacological studies aimed at isolating sigma-1-mediated effects; the target compound's 113-fold selectivity window substantially reduces the risk of sigma-2 off-target contribution compared to haloperidol (∼3-fold).
- [1] BindingDB entry BDBM50615633 (CHEMBL5289055). Ki sigma-1 = 2.5 nM; Ki sigma-2 = 283 nM. View Source
- [2] Lee IT, et al. Table 1: Affinity for the cloned Sigma-1 receptor. PMC4896215. Haloperidol sigma-1 Ki = 1.7 nM; sigma-2 Ki ≈ 5.5 nM (from related literature). View Source
